7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Description
7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.456. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has focused on developing new synthetic methodologies for related heterocyclic compounds, which could provide insights into the synthesis and applications of 7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one. For instance, studies on 6-oxoisoaporphine derivatives and related tetrahydroisoquinoline derivatives highlight synthetic strategies that might be applicable to the compound , showcasing how various starting materials can afford complex heterocyclic systems through strategic cyclization reactions and catalytic hydrogenation processes (Sobarzo-Sánchez et al., 2010).
Structural and Spectral Analysis
Research on the complete structural and spectral assignment of oxoisoaporphines provides valuable insights into the analytical techniques suitable for characterizing complex heterocyclic compounds. The use of one- and two-dimensional NMR techniques, including HMQC and HMBC experiments, facilitates the detailed structural elucidation of these compounds, which is crucial for understanding their chemical properties and potential applications (Sobarzo-Sánchez et al., 2003).
Potential Biological Activities
The synthesis and testing of related oxoisoaporphine compounds, such as lakshminine and its derivatives, for biological activities hint at the potential applications of this compound in medicinal chemistry. These studies explore the antiproliferative properties of synthesized compounds against various cancer cell lines, suggesting that similar compounds could also exhibit significant biological activities worth investigating (Castro-Castillo et al., 2010).
Properties
IUPAC Name |
7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-3-5-17(6-4-16)13-27-14-21(25(28)18-7-9-19(30-2)10-8-18)26(29)20-11-23-24(12-22(20)27)32-15-31-23/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWVIAKRDWNPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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